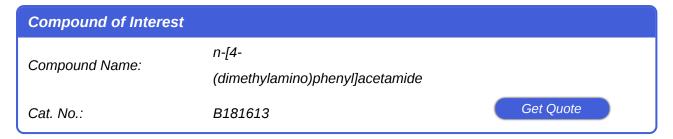


Application Notes and Protocols: N-[4-(dimethylamino)phenyl]acetamide in Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of **N-[4-(dimethylamino)phenyl]acetamide** and its derivatives in drug discovery and development. This document includes summaries of their biological activities, quantitative data for key compounds, and detailed experimental protocols for their evaluation.

Biological Activities and Potential Applications

N-[4-(dimethylamino)phenyl]acetamide belongs to the broader class of phenylacetamide derivatives, which have demonstrated a wide range of biological activities. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, antioxidant, and antibacterial agents. The dimethylamino group on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

Several studies have highlighted the potential of phenylacetamide derivatives as cytotoxic agents against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through both intrinsic and extrinsic pathways.



Anti-inflammatory and Antioxidant Activity

Derivatives of acetamide have been shown to possess anti-inflammatory and antioxidant properties. Their anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes. The antioxidant activity is often evaluated by their ability to scavenge free radicals.

Quantitative Biological Data

The following tables summarize the available quantitative data for N-[4-(dimethylamino)phenyl]acetamide and its closely related derivatives.

Table 1: Anticancer Activity of Phenylacetamide Derivatives



Compound	Cell Line	IC50 (μM)	Reference
2-(4-Fluorophenyl)-N- (o- nitrophenyl)acetamide (2b)	PC3 (prostate carcinoma)	52	[1][2]
2-(4-Fluorophenyl)-N- (p- nitrophenyl)acetamide (2c)	PC3 (prostate carcinoma)	80	[1][2]
2-(4-Fluorophenyl)-N- (p- nitrophenyl)acetamide (2c)	MCF-7 (breast cancer)	100	[1][2]
Phenylacetamide derivative 3j (p-nitro)	MDA-MB-468	0.76 ± 0.09	[3]
Phenylacetamide derivative 3d	MDA-MB-468	0.6 ± 0.08	[3]
Phenylacetamide derivative 3d	PC-12	0.6 ± 0.08	[3]
Phenylacetamide derivative 3c	MCF-7	0.7 ± 0.08	[3]
Phenylacetamide derivative 3d	MCF-7	0.7 ± 0.4	[3]
N-(4-(4- Chlorophenyl)Thiazol- 2-yl)-2-(2- phenylacetamido) acetamide derivative 8a	Hela (cervical cancer)	1.3 ± 0.14	

Table 2: Antibacterial Activity of N-phenylacetamide Derivatives



Compound	Bacteria	EC50 (μM)	Reference
N-(4-((4-(4-fluoro- phenyl)thiazol-2- yl)amino)phenyl)aceta mide (A1)	Xanthomonas oryzae pv. Oryzae (Xoo)	156.7	[4]
Bismerthiazol (Reference)	Xanthomonas oryzae pv. Oryzae (Xoo)	230.5	[4]
Thiodiazole copper (Reference)	Xanthomonas oryzae pv. Oryzae (Xoo)	545.2	[4]

Experimental Protocols Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of N-[4- (dimethylamino)phenyl]acetamide derivatives on cancer cell lines.

Materials:

- Target cancer cell lines (e.g., HeLa, A549, U87, PC3, MCF-7)
- Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)



- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.
 Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plates for 24-72 hours in a CO2 incubator.
- MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Protocol 2: Antioxidant Activity Assay (ABTS Method)

This protocol determines the free radical scavenging activity of the compounds.[5][6][7]

Materials:

• 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (7 mM)



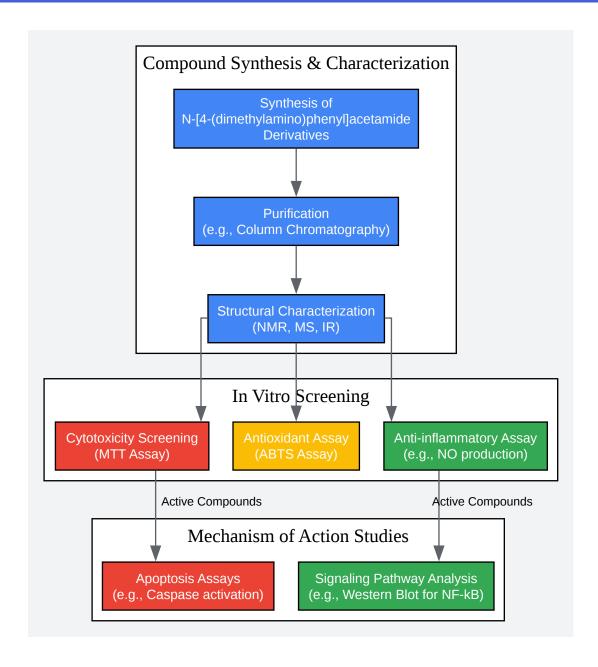
- Potassium persulfate (2.45 mM)
- Ethanol or Methanol
- Trolox (standard antioxidant)
- 96-well plates
- Spectrophotometer

Procedure:

- ABTS Radical Cation (ABTS•+) Preparation: Mix the ABTS solution with the potassium persulfate solution and keep the mixture in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
- ABTS•+ Solution Dilution: Before the assay, dilute the ABTS•+ solution with ethanol or methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
- Sample Preparation: Prepare different concentrations of the test compounds and the Trolox standard in a suitable solvent.
- Reaction: Add a small volume of the test compound or standard to the diluted ABTS++ solution in a 96-well plate.
- Incubation and Measurement: Incubate the plate for a specific time (e.g., 6 minutes) at room temperature and then measure the absorbance at 734 nm.
- Data Analysis: Calculate the percentage of inhibition of ABTS•+ radical. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

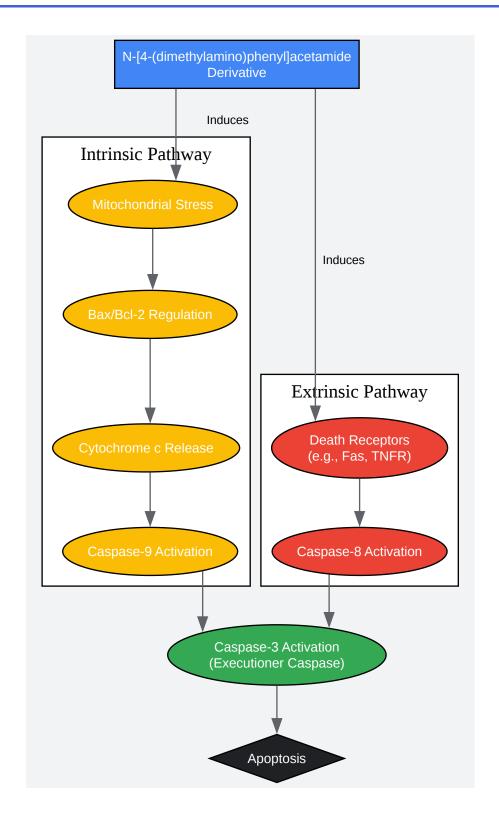




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Caption: Experimental workflow for the evaluation of **N-[4-(dimethylamino)phenyl]acetamide** derivatives.





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Caption: Generalized signaling pathways for apoptosis induction by cytotoxic compounds.



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